N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is a hydrazone compound characterized by its unique structure and potential pharmacological properties. This compound belongs to a class of organic molecules known for their diverse biological activities, including antimicrobial and anticancer effects. The compound's synthesis and applications have garnered interest in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound is synthesized through various methods involving the reaction of isonicotinic hydrazide with substituted aromatic aldehydes, specifically those containing nitro and bromo substituents. These reactions often utilize solvents like ethanol or methanol and may involve catalysts to enhance yield and selectivity.
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide can be classified as:
The synthesis of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide typically involves the following steps:
The reaction conditions, such as temperature, time, and concentration of reactants, are crucial for optimizing yield. For instance, maintaining a specific temperature range (around 60-80°C) can significantly affect the rate of reaction and the purity of the final product.
The molecular structure of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide features:
The molecular formula can be represented as , with a molecular weight of approximately 328.13 g/mol. The compound exhibits specific bond lengths and angles that can be determined through techniques such as X-ray crystallography.
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide can participate in various chemical reactions:
These reactions are often studied under controlled laboratory conditions to evaluate kinetics and mechanisms, using techniques such as spectrophotometry or chromatography for analysis.
The mechanism by which N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide exerts its biological effects may involve:
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.
Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to confirm structural integrity and purity.
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide has several scientific uses:
Research continues into optimizing its synthesis and exploring its full range of biological applications, making it a subject of interest in medicinal chemistry.
This compound is formally designated as N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]isonicotinohydrazide, adhering to IUPAC conventions. Alternative names include N'-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide and N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide [1] [2] [10]. Its molecular formula is C₁₃H₉BrN₄O₄, with a molar mass of 365.14 g/mol [1] [3]. Key identifiers include:
The structural core comprises an E-configured hydrazone bond (–CH=N–N(H)–C(=O)–) linking the 3-bromo-2-hydroxy-5-nitrophenyl unit to the isonicotinoyl moiety. This configuration is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl (O–H) and the adjacent azomethine nitrogen (N=C), enhancing molecular rigidity [1].
Table 1: Standard Identifiers for N'-[(1E)-(3-Bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 339207-98-6 |
| Molecular Formula | C₁₃H₉BrN₄O₄ |
| Molecular Weight | 365.14 g/mol |
| IUPAC Name | N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide |
| SMILES | O=C(N/N=C/C1=CC(N+=O)=CC(Br)=C1O)C2=CC=NC=C2 |
| InChIKey | UXYCSDBHKSRQDL-FRKPEAEDSA-N |
Synthetic protocols typically involve refluxing equimolar quantities of isonicotinohydrazide and 3-bromo-2-hydroxy-5-nitrobenzaldehyde in methanol or ethanol, catalyzed by acetic acid [1] [9]. Mechanochemical approaches using planetary ball mills (e.g., Retsch MM400 or Fritsch P7 systems) have achieved quantitative yields within 30–180 minutes under solvent-free conditions, highlighting sustainable routes [8].
Spectroscopic characterization confirms structural integrity:
Table 2: Key Spectroscopic Assignments
| Spectroscopic Method | Functional Group | Signal Position |
|---|---|---|
| Infrared (IR) | C=O (amide) | 1640–1650 cm⁻¹ |
| C=N (imine) | 1590–1620 cm⁻¹ | |
| N–H | ~3300 cm⁻¹ | |
| NO₂ | 1550–1500 cm⁻¹ (asym) | |
| 1370–1300 cm⁻¹ (sym) | ||
| ¹H NMR | –CH=N– | δ 8.50–8.80 ppm |
| Pyridine H-2/H-6 | δ 7.80–8.70 ppm | |
| O–H | δ 11.00–12.50 ppm |
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2